molecular formula C19H16O2 B15346261 7-Methylbenz(A)anthracene-3,4-diol CAS No. 62641-70-7

7-Methylbenz(A)anthracene-3,4-diol

Cat. No.: B15346261
CAS No.: 62641-70-7
M. Wt: 276.3 g/mol
InChI Key: UJJYHXUOXFTWOO-UHFFFAOYSA-N
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Description

7-Methylbenz(A)anthracene-3,4-diol is a polycyclic aromatic hydrocarbon (PAH) with a molecular formula of C19H14O2. It is a derivative of benz(a)anthracene, featuring a methyl group at the 7th position and hydroxyl groups at the 3rd and 4th positions

Synthetic Routes and Reaction Conditions:

  • Benz(a)anthracene Derivatization: The compound can be synthesized by starting with benz(a)anthracene and introducing methyl and hydroxyl groups through a series of chemical reactions.

  • Direct Functionalization: Direct functionalization methods involve the use of specific reagents to add the desired groups directly to the benz(a)anthracene core.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as catalytic hydrogenation, oxidation, and purification techniques.

Types of Reactions:

  • Oxidation: Oxidation reactions can convert the hydroxyl groups to ketones or carboxylic acids.

  • Reduction: Reduction reactions can reduce the compound to simpler hydrocarbons.

  • Substitution: Substitution reactions can replace hydrogen atoms with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various halogenating agents (e.g., bromine, chlorine) can be employed for substitution reactions.

Major Products Formed:

  • Oxidation Products: 7-Methylbenz(a)anthracene-3,4-dione, 7-Methylbenz(a)anthracene-3,4-dicarboxylic acid.

  • Reduction Products: 7-Methylbenz(a)anthracene-3,4-dihydro derivative.

  • Substitution Products: Halogenated derivatives of this compound.

Scientific Research Applications

7-Methylbenz(A)anthracene-3,4-diol has several scientific research applications:

  • Chemistry: It serves as a precursor for the synthesis of more complex organic compounds.

  • Biology: The compound is used in studies related to mutagenesis and carcinogenesis.

  • Medicine: It is investigated for its potential anti-cancer properties and as a tool in drug discovery.

  • Industry: It is utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism by which 7-Methylbenz(A)anthracene-3,4-diol exerts its effects involves its interaction with cellular components, leading to DNA damage and subsequent cellular responses. The compound can intercalate into DNA, causing mutations and triggering apoptosis or cell death pathways. Molecular targets include DNA and various cellular enzymes involved in DNA repair and replication.

Comparison with Similar Compounds

  • Benz(a)anthracene: The parent compound without methyl and hydroxyl groups.

  • Benzo(a)pyrene: Another PAH with similar mutagenic properties.

  • Chrysene: A structurally related PAH with different substitution patterns.

Uniqueness: 7-Methylbenz(A)anthracene-3,4-diol is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Its presence of both methyl and hydroxyl groups makes it distinct from other PAHs, affecting its interaction with biological systems.

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Properties

CAS No.

62641-70-7

Molecular Formula

C19H16O2

Molecular Weight

276.3 g/mol

IUPAC Name

7-methyl-3,4-dihydrobenzo[a]anthracene-3,4-diol

InChI

InChI=1S/C19H16O2/c1-11-13-5-3-2-4-12(13)10-17-14(11)6-7-16-15(17)8-9-18(20)19(16)21/h2-10,18-21H,1H3

InChI Key

UJJYHXUOXFTWOO-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC3=C(C2=CC4=CC=CC=C14)C=CC(C3O)O

Origin of Product

United States

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